Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Overview
Description
CHEMBL2178804 is a bioactive molecule cataloged in the ChEMBL database, which is a comprehensive resource for drug discovery . This compound is of interest due to its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL2178804 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it often includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of CHEMBL2178804 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CHEMBL2178804 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in CHEMBL2178804 and the conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
CHEMBL2178804 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CHEMBL2178804 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
CHEMBL2178805: Another bioactive molecule with similar therapeutic potential.
CHEMBL2178806: Known for its unique chemical structure and biological activity.
Uniqueness
CHEMBL2178804 is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery.
If you have any specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C17H13Cl2N7O |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
5-amino-N-[3-(2,5-dichlorophenyl)-1-methylpyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N7O/c1-25-8-13(15(24-25)10-6-9(18)2-3-12(10)19)22-17(27)11-7-21-26-5-4-14(20)23-16(11)26/h2-8H,1H3,(H2,20,23)(H,22,27) |
InChI Key |
NNGCTIVKZKXWGS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C4N=C(C=CN4N=C3)N |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C4N=C(C=CN4N=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Jak2 IN-7j; Jak2 IN 7j; Jak2-IN 7j |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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